Methyl 3,6-octadecadiynoate
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Overview
Description
Methyl 3,6-octadecadiynoate is an organic compound with the molecular formula C19H30O2. It is a methyl ester derivative of 3,6-octadecadiynoic acid. This compound is characterized by the presence of two triple bonds in its long carbon chain, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,6-octadecadiynoate can be synthesized through various methods. One common approach involves the esterification of 3,6-octadecadiynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-octadecadiynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3,6-octadecadiynoic acid or other oxidized derivatives.
Reduction: Formation of 3,6-octadecadiyne or 3,6-octadecene.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3,6-octadecadiynoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to lipid metabolism and membrane dynamics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which methyl 3,6-octadecadiynoate exerts its effects depends on the specific context of its application. In chemical reactions, the presence of triple bonds allows for unique reactivity patterns, such as cycloaddition reactions. In biological systems, its interaction with lipid membranes and enzymes can influence cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,6-octadecadiynoate: Characterized by two triple bonds in the carbon chain.
Methyl 3,6-octadecadiynoic acid: The parent acid form of the ester.
3,6-Octadecadiynoic acid: The free acid form without the methyl ester group.
Uniqueness
This compound is unique due to its ester functionality combined with the presence of two triple bonds. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
56554-43-9 |
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Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl octadeca-3,6-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-12,15,18H2,1-2H3 |
InChI Key |
DEEGKBFXEYTHPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC#CCC#CCC(=O)OC |
Origin of Product |
United States |
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